molecular formula C11H10N2O3 B12820753 Ethyl 3-formyl-1H-indazole-7-carboxylate

Ethyl 3-formyl-1H-indazole-7-carboxylate

Cat. No.: B12820753
M. Wt: 218.21 g/mol
InChI Key: LTWIOEUIIGYTKX-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indazole-7-carboxylate is an indazole derivative characterized by a formyl group (-CHO) at position 3 and an ethyl ester (-COOEt) at position 7 of the heterocyclic indazole ring. Indazoles are nitrogen-containing bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-formyl-2H-indazole-7-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-3-4-7-9(6-14)12-13-10(7)8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

LTWIOEUIIGYTKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(NN=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-indazole-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as an ethyl ester derivative, in the presence of a formylating agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1H-indazole-7-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1H-indazole-7-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Ethyl 7-methoxy-1H-indazole-3-carboxylate (CAS 885278-98-8)
  • Structure : Methoxy (-OMe) at position 7, ethyl ester at position 3.
  • Key Differences :
    • The methoxy group is electron-donating, altering electronic distribution compared to the formyl group in the target compound.
    • Positional inversion of substituents (ester at 3 vs. 7) affects hydrogen bonding and steric interactions.
  • Impact : Enhanced solubility in polar solvents due to methoxy group; reduced electrophilicity at position 3 .
Methyl 3-formyl-1H-indazole-7-carboxylate
  • Structure : Methyl ester (-COOMe) instead of ethyl ester.
  • Key Differences :
    • Shorter alkyl chain reduces lipophilicity (LogP ≈ 1.5 vs. ~2.0 for ethyl ester).
  • Impact: Potentially lower membrane permeability in biological systems compared to ethyl derivatives .
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride
  • Structure : Phenyl group at position 3, carboxylic acid (-COOH) at position 6.
  • Key Differences: Carboxylic acid increases polarity and hydrogen-bonding capacity.
  • Impact : Likely lower bioavailability than ester derivatives due to higher polarity .

Heterocyclic and Substituent Modifications

Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate (CAS 154422-29-4)
  • Structure : Indole core (instead of indazole) with methylsulfanyl (-SMe) at position 7.
  • Key Differences :
    • Indole lacks the second nitrogen atom in the five-membered ring, reducing hydrogen-bonding sites.
    • Methylsulfanyl group introduces sulfur, affecting redox properties and metabolic stability.
Isobutyl 1-pentyl-1H-indazole-3-carboxylate
  • Structure : Pentyl group at position 1, isobutyl ester at position 3.
  • Key Differences :
    • Larger alkyl chains increase lipophilicity (LogP ~4.5).
    • Steric hindrance at position 1 may limit enzymatic degradation.
  • Impact : Extended half-life in vivo but reduced aqueous solubility .

Table 1. Comparative Analysis of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
This compound C₁₁H₁₀N₂O₃ 218.21 Formyl (C3), Ethyl ester (C7) ~2.0 Moderate lipophilicity, electrophilic C3
Ethyl 7-methoxy-1H-indazole-3-carboxylate C₁₁H₁₂N₂O₃ 220.23 Methoxy (C7), Ethyl ester (C3) ~1.8 Enhanced solubility, electron-rich core
Mthis compound C₁₀H₈N₂O₃ 204.19 Formyl (C3), Methyl ester (C7) ~1.5 Lower lipophilicity, faster metabolic clearance
3-Phenyl-1H-indazole-7-carboxylic acid C₁₄H₁₀N₂O₂ 238.24 Phenyl (C3), Carboxylic acid (C7) ~2.5 High polarity, potential for salt formation
Isobutyl 1-pentyl-1H-indazole-3-carboxylate C₁₇H₂₄N₂O₂ 288.40 Pentyl (N1), Isobutyl ester (C3) ~4.5 High lipophilicity, slow renal excretion

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